molecular formula C16H17NO4S B12621301 4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate CAS No. 920804-66-6

4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate

Cat. No.: B12621301
CAS No.: 920804-66-6
M. Wt: 319.4 g/mol
InChI Key: WJOXSCMCTASXBO-UHFFFAOYSA-N
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Description

4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a phenyl group substituted with an N-methylglycyl moiety and a 4-methylbenzene-1-sulfonate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-1-methylbenzene with N-methylglycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution; bromine in carbon tetrachloride for electrophilic substitution.

Major Products

Scientific Research Applications

4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The sulfonate group enhances its solubility and facilitates its interaction with biological membranes, while the N-methylglycyl moiety can form hydrogen bonds with target proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate stands out due to its dual functional groups, which confer unique chemical reactivity and biological activity. The combination of the phenyl, N-methylglycyl, and sulfonate groups makes it a versatile compound for diverse applications in research and industry .

Properties

CAS No.

920804-66-6

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

[4-[2-(methylamino)acetyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H17NO4S/c1-12-3-9-15(10-4-12)22(19,20)21-14-7-5-13(6-8-14)16(18)11-17-2/h3-10,17H,11H2,1-2H3

InChI Key

WJOXSCMCTASXBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)CNC

Origin of Product

United States

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